2-Hydrazinyl-1-pyrrolidin-1-ylethanone

Description

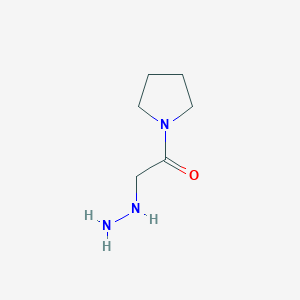

2-Hydrazinyl-1-pyrrolidin-1-ylethanone is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) linked to a hydrazinyl-substituted ethanone moiety. The hydrazine group (-NH-NH₂) introduces unique reactivity, enabling participation in condensation reactions or chelation, which may enhance biological activity or coordination properties .

Properties

Molecular Formula |

C6H13N3O |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

2-hydrazinyl-1-pyrrolidin-1-ylethanone |

InChI |

InChI=1S/C6H13N3O/c7-8-5-6(10)9-3-1-2-4-9/h8H,1-5,7H2 |

InChI Key |

LZNICQYBQKEWMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)CNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1-pyrrolidin-1-ylethanone typically involves the reaction of pyrrolidine with hydrazine and an appropriate ketone. One common method is the condensation reaction between pyrrolidine and hydrazine hydrate in the presence of a ketone, such as acetone, under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of 2-Hydrazinyl-1-pyrrolidin-1-ylethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups, such as amines.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Hydrazinyl-1-pyrrolidin-1-ylethanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1-pyrrolidin-1-ylethanone involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Moieties

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone (CAS: 1420854-84-7)

- Structure: Substitutes hydrazine with a hydroxymethyl-pyrrolidine group and replaces the ethanone-linked aromatic system with a thiazole ring.

- Properties : Higher molecular weight (226.30 g/mol) due to the thiazole group. The hydroxymethyl group enhances hydrophilicity compared to the hydrazine moiety in the target compound .

- Applications : Likely used in antimicrobial or kinase inhibitor synthesis due to thiazole’s prevalence in drug design.

1-Phenyl-2-pyrrolidin-1-ylethanol

- Structure: Replaces the hydrazinyl-ethanone group with a phenyl-ethanol chain.

- Molecular weight: ~191 g/mol (estimated).

- Applications : Intermediate for chiral ligands or neurotransmitters due to its alcohol functionality .

N-(2-Hydroxyethyl)pyrrolidine

- Structure: Features a hydroxyethyl side chain instead of hydrazinyl-ethanone.

- Properties : Boiling point ~120–122°C (similar to piperazine derivatives in ). Hydroxyethyl group improves biocompatibility, making it suitable for drug delivery systems .

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility |

|---|---|---|---|---|

| 2-Hydrazinyl-1-pyrrolidin-1-ylethanone | C₆H₁₁N₃O | 153.18 (estimated) | Pyrrolidine, hydrazine, ketone | Moderate in polar solvents |

| 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone | C₁₀H₁₄N₂O₂S | 226.30 | Hydroxymethyl-pyrrolidine, thiazole | High in DMSO |

| 1-Phenyl-2-pyrrolidin-1-ylethanol | C₁₂H₁₇NO | 191.27 | Pyrrolidine, phenyl, ethanol | High in ethanol |

Functional Group Analysis: Hydrazine vs. Alternatives

- Hydrazine (-NH-NH₂): Introduces nucleophilic and redox-active properties. May form hydrazones with carbonyl groups, useful in prodrug design. However, hydrazine derivatives are associated with genotoxicity risks, requiring careful handling .

- Hydroxymethyl (-CH₂OH) : Enhances water solubility and hydrogen-bonding capacity but lacks the reactive -NH₂ group, limiting its use in conjugation reactions .

- Ethanol (-CH₂CH₂OH): Improves metabolic stability compared to hydrazine but reduces electrophilic reactivity .

Table 2: Hazard Comparison

| Compound | Hazard Profile | Recommended Precautions |

|---|---|---|

| 2-Hydrazinyl-1-pyrrolidin-1-ylethanone | Suspected respiratory irritant | Use fume hood, gloves, and goggles |

| 2-(1-Piperazinyl)pyridine (Reference) | Skin/eye irritation | Avoid inhalation, use ventilation |

| N-(2-Hydroxyethyl)pyrrolidine | Low toxicity, flammable | Store away from open flames |

Analytical Characterization

- HRMS and NMR: Critical for distinguishing hydrazine derivatives from analogs. For example, 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone () was characterized using HRMS and X-ray crystallography, methods applicable to the target compound .

- Purity Assessment : Hydrazine-containing compounds may require specialized HPLC methods due to their polarity, unlike hydroxymethyl or phenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.